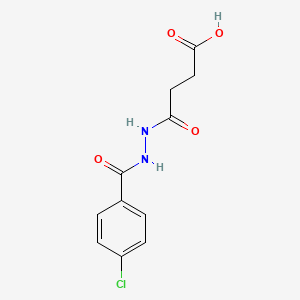
5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione
Overview
Description
5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione is a compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde and pyrimidine-2,4,6-trione. Schiff bases are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and pyrimidine-2,4,6-trione. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original methoxy or hydroxy groups.
Scientific Research Applications
5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that exhibit biological activities. For instance, its anticancer activity is attributed to its ability to induce apoptosis by generating reactive oxygen species (ROS) and disrupting mitochondrial function. The compound’s antimicrobial activity is linked to its ability to interfere with bacterial cell wall synthesis and enzyme function .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzylidene derivatives: These compounds share a similar structure but with a bromine atom substituent.
2-Hydroxy-3-methoxybenzylidene derivatives: Compounds with variations in the substituents on the benzylidene moiety.
Pyrimidine-2,4,6-trione derivatives: Compounds with different substituents on the pyrimidine ring.
Uniqueness
5-(2-Hydroxy-3-methoxy-benzylidene)-pyrimidine-2,4,6-trione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and exhibit diverse biological activities makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-19-8-4-2-3-6(9(8)15)5-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXMJGKFAKXQDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416959 | |
| Record name | NSC96989 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5567-70-4 | |
| Record name | NSC96989 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[(benzylamino)carbonyl]-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3867958.png)

![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B3867980.png)
![N-[(E)-(2-methoxyphenyl)methylideneamino]-N-phenylaniline](/img/structure/B3867982.png)
![4-[[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B3867988.png)
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B3867996.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-4-hydroxybenzamide](/img/structure/B3868006.png)
![[2-methoxy-4-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B3868009.png)
![4-butoxy-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide](/img/structure/B3868015.png)
![3-Thiazolidinepropanamide, 5-[(4-methylphenyl)methylene]-4-oxo-N-[4-[(2-thiazolylamino)sulfonyl]phenyl]-2-thioxo-, (5Z)-](/img/structure/B3868029.png)

![N-[(E)-(4-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide](/img/structure/B3868045.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxypropanamide](/img/structure/B3868050.png)
![6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3868072.png)
